molecular formula C27H34N2O2 B1677062 NZ-28 CAS No. 75041-32-6

NZ-28

Cat. No.: B1677062
CAS No.: 75041-32-6
M. Wt: 418.6 g/mol
InChI Key: HDIJLRXRAJUXQB-RPBOFIJWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NZ28, also known as NSC134754, is potent HSF1 inhibitor, which induced inhibition of HSF1, SP1 and NF-κB triggers the loss of the natural killer cell-activating ligands MICA/B on human tumor cells. Heat-shock transcription factor HSF1 has a critical role in human epidermal growth factor receptor-2-induced cellular transformation and tumorigenesis.

Properties

CAS No.

75041-32-6

Molecular Formula

C27H34N2O2

Molecular Weight

418.6 g/mol

IUPAC Name

(11bS)-3-ethyl-9,10-dimethoxy-2-[[(1R)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine

InChI

InChI=1S/C27H34N2O2/c1-4-18-17-29-12-10-20-15-26(30-2)27(31-3)16-23(20)25(29)14-21(18)13-24-22-8-6-5-7-19(22)9-11-28-24/h5-8,15-16,24-25,28H,4,9-14,17H2,1-3H3/t24-,25+/m1/s1

InChI Key

HDIJLRXRAJUXQB-RPBOFIJWSA-N

SMILES

CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC=CC=C5CCN4

Isomeric SMILES

CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC=CC=C5CCN4

Canonical SMILES

CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC=CC=C5CCN4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NZ-28;  NZ28;  NZ 28;  NSC 134754;  NSC 134754;  NSC134754.

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanisms of Action of NZ-28 and Related Compounds in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that "NZ-28" is not a singular, well-defined entity in publicly available scientific literature. The term may refer to several distinct therapeutic agents with "28" in their designation, each possessing a unique mechanism of action against cancer cells. This guide provides a detailed overview of the most prominent of these compounds: PNC-28 , NZ28 , MP28 , and ACA-28 .

PNC-28: Induction of Tumor Cell Necrosis via Membrane Pore Formation

PNC-28 is a synthetic peptide composed of the HDM-2-binding domain of the p53 protein (residues 17-26) linked to a penetratin sequence, which facilitates its entry into cells.[1][2] Its primary mechanism of action is the induction of tumor cell necrosis through direct interaction with the cancer cell membrane.[2][3]

Core Mechanism of Action

PNC-28 selectively targets cancer cells by binding to HDM-2, which is found in the membranes of various cancer cells but not in untransformed cells.[4] This interaction leads to the formation of transmembrane pores, causing a rapid influx of extracellular fluid, cell swelling, and ultimately, cell lysis (necrosis).[2][3][4] This is evidenced by the swift release of lactate (B86563) dehydrogenase (LDH), a key indicator of necrotic cell death.[3] The penetratin component of PNC-28 is critical for this necrotic mechanism; in its absence, the p53-derived peptide induces apoptosis.[3]

A secondary, intracellular mechanism involves the stabilization of the p53 tumor suppressor protein. After entering the cell, the p28 parent peptide can bind to p53, preventing its degradation and leading to cell cycle arrest.[2]

Signaling Pathway and Logic

The action of PNC-28 is a direct physical process on the cell membrane, followed by a potential intracellular signaling event.

PNC_28_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cancer Cell Membrane cluster_intracellular Intracellular Space PNC28 PNC-28 Peptide HDM2 HDM-2 PNC28->HDM2 Binds to Pore Transmembrane Pore HDM2->Pore Induces formation of Lysis Cell Lysis (Necrosis) Pore->Lysis Leads to LDH LDH Release Lysis->LDH Results in

Caption: Mechanism of PNC-28-induced necrosis in cancer cells.

Quantitative Data
ParameterCell Line/Tumor TypeValueReference
LD50Primary Human Ovarian Cancer100 µg/ml[5]
LD50Primary Human Uterine Cancer150 µg/ml[5]
IC50TUC-3 (Pancreatic Cancer)40 µg/ml[1]
Cell ViabilityMIA-PaCa-2 (Pancreatic Cancer)0% after 90 min[4]
Cell DeathVarious Human Cancer Lines86-100%[1]
Experimental Protocols

Lactate Dehydrogenase (LDH) Release Assay for Necrosis:

This assay quantifies the release of LDH from damaged cells into the culture supernatant.

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom microtiter plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight.[6]

  • Treatment: Add PNC-28 at various concentrations to the designated wells. Include wells for a "low control" (spontaneous LDH release from untreated cells) and a "high control" (maximum LDH release, achieved by adding a lysis solution like Triton X-100).[7][8]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 90 minutes to several hours).

  • Supernatant Collection: Centrifuge the plate at approximately 250 x g for 5-10 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new, optically clear 96-well plate.[6][8]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (typically containing a substrate and a dye). Add the reaction mixture to each well containing the supernatant.[9][10]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for up to 30 minutes. The reaction results in a color change proportional to the amount of LDH. Measure the absorbance at 490 nm using a microplate reader.[6][9]

  • Calculation: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, low control, and high control wells.

LDH_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Add PNC-28 and controls (low/high) seed->treat incubate1 Incubate for treatment period treat->incubate1 centrifuge Centrifuge plate incubate1->centrifuge transfer Transfer supernatant to new plate centrifuge->transfer add_reagent Add LDH reaction mixture transfer->add_reagent incubate2 Incubate at room temperature add_reagent->incubate2 read Read absorbance at 490 nm incubate2->read calculate Calculate % cytotoxicity read->calculate end End calculate->end

Caption: Workflow for the LDH cytotoxicity assay.

NZ28: Immunomodulation via Inhibition of NK Cell-Activating Ligands

NZ28 acts as an inhibitor of several key transcription factors, leading to a reduction in the expression of ligands that activate Natural Killer (NK) cells. This suggests an immunomodulatory mechanism of action.[11][12]

Core Mechanism of Action

The primary mechanism of NZ28 is the simultaneous inhibition of the transcription factors Heat Shock Factor 1 (HSF1), Specificity Protein 1 (Sp1), and Nuclear Factor kappa B (NF-κB).[11][12] These transcription factors are involved in regulating the expression of Major Histocompatibility Class I chain-related proteins A and B (MICA/B).[11] MICA and MICA/B are ligands for the activating receptor NKG2D on NK cells. By inhibiting HSF1, Sp1, and NF-κB, NZ28 leads to a significant reduction in the surface expression of MICA/B on tumor cells.[11] This, in turn, impairs the ability of NK cells to recognize and lyse the cancer cells.[11]

Signaling Pathway

NZ28_Mechanism cluster_transcription_factors Transcription Factors cluster_gene_expression Gene Expression cluster_protein_expression Protein Expression cluster_immune_response Immune Response NZ28 NZ28 HSF1 HSF1 NZ28->HSF1 Inhibits Sp1 Sp1 NZ28->Sp1 Inhibits NFkB NF-κB NZ28->NFkB Inhibits MICA_B_gene MICA/B Gene Transcription HSF1->MICA_B_gene Regulates Sp1->MICA_B_gene Regulates NFkB->MICA_B_gene Regulates MICA_B_protein MICA/B Surface Expression MICA_B_gene->MICA_B_protein Leads to NK_lysis NK Cell-Mediated Lysis MICA_B_protein->NK_lysis Triggers

Caption: NZ28 signaling pathway leading to reduced NK cell activity.

Quantitative Data
Cell LineTreatmentEffect on MICA/B ExpressionReference
H1339 (Lung Cancer)NZ28Significantly reduced MICA and MICB membrane expression (MFI)[11]
MDA-MB-231 (Breast Cancer)NZ28Significantly reduced MICA and MICB membrane expression (MFI)[11]
T47D (Breast Cancer)NZ28Strongly reduced MICB membrane expression[11]
Experimental Protocols

Flow Cytometry for MICA/B Surface Expression:

  • Cell Preparation: Harvest cancer cells after treatment with NZ28. Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).

  • Antibody Staining: Resuspend the cells in the buffer and add a primary antibody specific for MICA/B. Incubate on ice for 30-60 minutes.

  • Washing: Wash the cells to remove unbound primary antibody.

  • Secondary Antibody Staining: If the primary antibody is not fluorescently labeled, add a fluorescently-labeled secondary antibody that binds to the primary antibody. Incubate on ice in the dark.

  • Washing: Wash the cells to remove unbound secondary antibody.

  • Data Acquisition: Resuspend the cells in buffer and analyze them using a flow cytometer. The fluorescence intensity will be proportional to the level of MICA/B expression on the cell surface.

MP28: Induction of Intrinsic Apoptosis

MP28 is a cationic peptide isolated from the green alga Bryopsis plumosa. It selectively induces apoptosis in cancer cells with minimal toxicity to normal cells.[13][14]

Core Mechanism of Action

MP28 triggers the intrinsic pathway of apoptosis.[13] This is characterized by the activation of caspase-9, a key initiator caspase in this pathway.[13] The activation of caspase-9 leads to a cascade of downstream events, ultimately resulting in programmed cell death. The selectivity of MP28 for cancer cells is likely due to differences in membrane composition and potential between cancerous and normal cells.[13]

Signaling Pathway

MP28_Mechanism MP28 MP28 Peptide Mitochondrion Mitochondrion MP28->Mitochondrion Induces Mitochondrial Outer Membrane Permeabilization Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Leads to Caspase_Cascade Effector Caspase Activation (e.g., Caspase-3) Caspase9->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Intrinsic apoptosis pathway induced by MP28.

Quantitative Data

IC50 Values of MP28: [13]

Cell LineTypeIC50 (µM)
MRC-5Non-cancerous lung fibroblast13 ± 1.6
A549Non-small-cell lung cancer7.5 ± 0.8
H460Non-small-cell lung cancer6.3 ± 0.2
H1299Non-small-cell lung cancer8.6 ± 0.8

Induction of Apoptosis by MP28: [13]

Cell LineTreatmentApoptotic Cells (%)
A54910 µM MP289.6
A54920 µM MP2815.6
H46010 µM MP287.5
H46020 µM MP2819.2
H129910 µM MP283.1
H129920 µM MP2817.8
Experimental Protocols

Caspase-9 Activity Assay (Colorimetric):

This assay measures the activity of caspase-9 through the cleavage of a specific colorimetric substrate.

  • Cell Lysis: Induce apoptosis in cells by treating with MP28. Lyse the cells using a chilled lysis buffer to release the cytosolic contents, including caspases.[15]

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.[15]

  • Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing the caspase-9 substrate (e.g., LEHD-pNA).[15][16]

  • Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-9 will cleave the substrate, releasing the chromophore p-nitroanilide (pNA).[15]

  • Measurement: Measure the absorbance of the samples at 405 nm. The absorbance is directly proportional to the caspase-9 activity.[15]

  • Analysis: Compare the absorbance of MP28-treated samples to untreated controls to determine the fold-increase in caspase-9 activity.[15]

Caspase9_Assay_Workflow start Start induce_apoptosis Induce apoptosis with MP28 start->induce_apoptosis lyse_cells Lyse cells to obtain cytosolic extract induce_apoptosis->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein setup_reaction Set up reaction with lysate and LEHD-pNA substrate quantify_protein->setup_reaction incubate Incubate at 37°C setup_reaction->incubate read_absorbance Read absorbance at 405 nm incubate->read_absorbance analyze Analyze fold-increase in activity read_absorbance->analyze end End analyze->end

Caption: Workflow for a colorimetric caspase-9 activity assay.

ACA-28: Pro-apoptotic Activity via ROS Induction

ACA-28 is a modulator of the ERK MAPK signaling pathway that exerts its anticancer effects by increasing intracellular reactive oxygen species (ROS).[17]

Core Mechanism of Action

ACA-28 treatment leads to an increase in the levels of ROS within cancer cells.[17] This elevation in oxidative stress is a key driver of its pro-apoptotic activity. The ROS scavenger N-acetyl cysteine can significantly reduce the anticancer effects of ACA-28, confirming the central role of ROS.[17] A consequence of increased ROS is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[17][18] While Nrf2 activation is typically a protective mechanism against oxidative stress, in the context of ACA-28 treatment, it appears to be a response to the overwhelming ROS levels that ultimately lead to cell death.[17]

Signaling Pathway

ACA28_Mechanism ACA28 ACA-28 ROS Increased Reactive Oxygen Species (ROS) ACA28->ROS Induces Nrf2_activation Nrf2 Pathway Activation ROS->Nrf2_activation Triggers Apoptosis Apoptosis ROS->Apoptosis Leads to

Caption: ACA-28 mechanism of action through ROS induction.

Quantitative Data
Experimental Protocols

Measurement of Intracellular ROS:

  • Cell Treatment: Treat cancer cells with ACA-28 for the desired duration.

  • Probe Loading: Add a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), to the cell culture. H2DCFDA is cell-permeable and non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Incubation: Incubate the cells with the probe according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove excess probe.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The intensity of the fluorescence is proportional to the level of intracellular ROS.

Western Blot for Nrf2 Activation:

  • Cell Lysis and Nuclear Extraction: After treatment with ACA-28, lyse the cells and separate the nuclear and cytoplasmic fractions.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for Nrf2.

  • Secondary Antibody and Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate. An increase in Nrf2 in the nuclear fraction indicates its activation. A loading control, such as Histone H3, should be used for the nuclear fraction.[19]

References

To guide content creation effectively, the keywords must be categorized based on the following five specific researcher intents:

Author: BenchChem Technical Support Team. Date: December 2025

To effectively guide the creation of an in-depth technical guide or whitepaper on CRISPR-Cas9 Gene Editing for Therapeutic Applications , it is crucial to understand the underlying intentions of the target audience—researchers, scientists, and drug development professionals. By categorizing keywords based on five specific researcher intents, content can be precisely tailored to meet their needs at different stages of their research journey.

Keyword Categorization for Researcher Intents

The following table categorizes potential search keywords related to CRISPR-Cas9 into five distinct researcher intents. This structure helps in planning and creating content that directly addresses the specific questions and goals of the intended audience.

Researcher Intent CategoryDescriptionSample Keywords
Foundational Knowledge Researchers are seeking to understand the fundamental principles, mechanisms, and history of the topic.What is CRISPR-Cas9?CRISPR-Cas9 mechanism of actionHistory of gene editingTypes of Cas proteinsGuide RNA design principlesPAM sequence function
Application & Innovation Researchers are exploring advanced applications, the latest research findings, and innovative techniques beyond the basics.CRISPR for in vivo editingBase editing vs. prime editingCRISPR delivery systems (AAV, LNP)High-throughput CRISPR screeningCRISPR diagnostics developmentLatest CRISPR clinical trials
Methodology & Protocols Researchers are looking for detailed, step-by-step instructions to perform specific experiments or procedures.CRISPR cell line engineering protocolHow to design a gRNACas9 protein purification methodOn-target and off-target analysis guideProtocol for RNP electroporationLentiviral CRISPR library screening steps
Tools & Technology Comparison Researchers are evaluating and comparing different tools, reagents, services, or platforms to select the best option for their experiments.Synthego vs. IDT gRNALipofectamine vs. electroporation for CRISPRBest CRISPR design softwareComparing NGS and Sanger for off-target analysisAAV vs. LNP for in vivo deliveryBenchling vs. Geneious for sequence design
Acquisition & Access Researchers are ready to acquire a specific product, service, or access to a platform or dataset.Buy Cas9 nucleaseOrder custom gRNA synthesisCRISPR library screening serviceDownload CRISPR design toolAccess CRISPR clinical trial dataGet a quote for AAV packaging

Key Experimental Protocol

A critical component of a technical guide is the detailed methodology for key experiments. Below is an example protocol for a fundamental CRISPR-Cas9 procedure.

Protocol: In Vitro Cleavage Assay for gRNA Efficiency Validation

This assay is used to verify that a specific guide RNA (gRNA) can effectively guide the Cas9 nuclease to cleave the target DNA sequence in a controlled, cell-free environment.

Materials:

  • Purified Cas9 nuclease

  • Synthetic gRNA

  • Target DNA (PCR product or plasmid)

  • Nuclease-free water

  • 10X Cas9 reaction buffer (e.g., 200 mM HEPES, 1 M NaCl, 50 mM MgCl₂, 1 mM EDTA, pH 6.5)

  • DNA loading dye

  • Agarose (B213101) gel (1.5%)

  • Gel electrophoresis system

  • DNA visualization agent (e.g., SYBR Safe)

Procedure:

  • gRNA and Cas9 Complex Formation:

    • In a sterile microcentrifuge tube, combine 10 pmol of synthetic gRNA and 10 pmol of purified Cas9 nuclease.

    • Add nuclease-free water to a final volume of 5 µL.

    • Incubate at room temperature for 10 minutes to allow the formation of the Cas9-gRNA ribonucleoprotein (RNP) complex.

  • Cleavage Reaction Setup:

    • In a separate tube, prepare the reaction mix by combining:

      • 2 µL of 10X Cas9 reaction buffer

      • 200 ng of target DNA

      • Nuclease-free water to a final volume of 15 µL.

  • Initiate Cleavage:

    • Add the 5 µL of pre-formed RNP complex to the 15 µL reaction mix.

    • Gently mix by pipetting and centrifuge briefly.

    • Incubate the reaction at 37°C for 60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 2 µL of 10X DNA loading dye containing a protein denaturant (e.g., SDS).

  • Analysis by Gel Electrophoresis:

    • Load the entire reaction volume onto a 1.5% agarose gel.

    • Run the gel at 100V for 45-60 minutes.

    • Visualize the DNA bands under a UV or blue light transilluminator.

  • Interpretation:

    • An efficient gRNA will result in two smaller DNA fragments corresponding to the cleaved target DNA.

    • A control reaction without gRNA should show only a single, uncleaved DNA band. The intensity of the cleaved bands relative to the uncleaved band can be used to estimate cleavage efficiency.

Mandatory Visualizations

Diagrams are essential for conveying complex information concisely. Below are Graphviz diagrams illustrating a key pathway, an experimental workflow, and a logical relationship relevant to CRISPR-Cas9.

CRISPR-Cas9 Mechanism of Action

crispr_mechanism gRNA Guide RNA (gRNA) RNP RNP Complex gRNA->RNP binds Cas9 Cas9 Nuclease Cas9->RNP binds Binding Site-Specific Binding RNP->Binding scans & finds TargetDNA Target DNA TargetDNA->Binding PAM PAM Sequence PAM->TargetDNA Cleavage Double-Strand Break (DSB) Binding->Cleavage induces NHEJ NHEJ Repair (Indels) Cleavage->NHEJ leads to HDR HDR Repair (Precise Edit) Cleavage->HDR leads to (with donor template)

Caption: The core mechanism of CRISPR-Cas9 action.

Experimental Workflow: gRNA Validation

validation_workflow start Start: Design gRNA synthesis Synthesize gRNA and Prepare Target DNA start->synthesis incubation Incubate gRNA + Cas9 (RNP Formation) synthesis->incubation reaction Add Target DNA (In Vitro Cleavage) incubation->reaction gel Run Agarose Gel Electrophoresis reaction->gel analysis Analyze Cleavage Bands gel->analysis success Success: Proceed to Cell Culture analysis->success Cleavage > 80% fail Failure: Redesign gRNA analysis->fail Cleavage < 80%

Caption: Workflow for validating gRNA cleavage efficiency.

Logical Relationship: Delivery Method Selection

delivery_logic start Select Delivery Method invitro In Vitro / Ex Vivo? start->invitro Target Type invivo In Vivo? start->invivo Target Type electroporation Electroporation (RNP) invitro->electroporation High efficiency, transient lentivirus Lentivirus (Stable Expression) invitro->lentivirus Stable integration aav AAV (Low Immunogenicity) invivo->aav Specific tropism lnp LNP (mRNA/gRNA Delivery) invivo->lnp Non-viral, scalable

Caption: Decision logic for choosing a CRISPR delivery system.

Methodological & Application: Keywords focused on the techniques, protocols, and practical applications of using the Compound in research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the methodological and application-focused aspects of Aprocitentan (B1667571), a recently approved dual endothelin receptor antagonist for the treatment of resistant hypertension. This document provides a comprehensive overview of its mechanism of action, key experimental protocols for its evaluation, and quantitative data from pivotal studies.

Core Mechanism of Action: Dual Antagonism of Endothelin Receptors

Aprocitentan is an orally active and potent antagonist of both endothelin receptor subtype A (ETA) and subtype B (ETB).[1][2][3] The endothelin system, particularly the potent vasoconstrictor endothelin-1 (B181129) (ET-1), plays a crucial role in blood pressure regulation.[1][2][3] Aprocitentan competitively inhibits the binding of ET-1 to both ETA and ETB receptors, thereby blocking the downstream signaling cascade that leads to vasoconstriction and cellular proliferation.[1][2]

Signaling Pathway

The binding of ET-1 to its G protein-coupled receptors (GPCRs), ETA and ETB, on vascular smooth muscle cells activates the Gq/11 protein. This initiates a signaling cascade through Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The subsequent increase in intracellular calcium is a primary driver of vasoconstriction. Aprocitentan's antagonism of ETA and ETB receptors effectively blocks this pathway, leading to vasodilation and a reduction in blood pressure.

Aprocitentan_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds ETB_Receptor ETB Receptor ET-1->ETB_Receptor Binds Gq/11 Gq/11 ETA_Receptor->Gq/11 Activates ETB_Receptor->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction Ca2+->Vasoconstriction PKC->Vasoconstriction Aprocitentan Aprocitentan Aprocitentan->ETA_Receptor Blocks Aprocitentan->ETB_Receptor Blocks

Aprocitentan's Mechanism of Action.

Quantitative Data

The efficacy and potency of Aprocitentan have been quantified in numerous preclinical and clinical studies.

In Vitro Binding Affinity and Potency
ParameterReceptor SubtypeValue
IC50 ETA3.4 ± 0.4 nM[4][5]
ETB987 ± 185 nM[4][5]
pA2 ETA (rat aorta)6.7 ± 0.2[4]
ETB (rat trachea)5.5 ± 0.3[4]

IC50: The half-maximal inhibitory concentration. pA2: A measure of the potency of a competitive antagonist.

Clinical Efficacy in Resistant Hypertension (PRECISION Trial)

The PRECISION phase 3 trial demonstrated the efficacy of Aprocitentan in patients with resistant hypertension.[6][7]

Treatment GroupMean Change in Sitting Systolic Blood Pressure (mmHg) at Week 4Difference vs. Placebo (mmHg)p-value
Aprocitentan 12.5 mg -15.3-3.80.0042
Aprocitentan 25 mg -15.2-3.70.0046
Placebo -11.5N/AN/A

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Aprocitentan's pharmacological profile.

Radioligand Binding Assay for IC50 Determination

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Aprocitentan for ETA and ETB receptors.[1][3]

Objective: To measure the affinity of Aprocitentan for ETA and ETB receptors by quantifying its ability to displace a radiolabeled endothelin analog.

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human ETA or ETB receptors.[1][4]

  • Radioligand: [¹²⁵I]-ET-1.[1][3]

  • Aprocitentan stock solution.

  • Binding buffer (e.g., Tris-HCl buffer containing MgCl₂, bovine serum albumin).[3]

  • Wash buffer.[3]

  • Glass fiber filters.[3]

  • Scintillation counter.[4]

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [¹²⁵I]-ET-1, and increasing concentrations of Aprocitentan.[4]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. The filters will trap the cell membranes with the bound radioligand.[3]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[3]

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[3]

  • Data Analysis: Plot the percentage of specific binding of [¹²⁵I]-ET-1 against the logarithm of the Aprocitentan concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[3]

Radioligand_Binding_Assay_Workflow A Prepare reaction mix: - Cell membranes (ETA/ETB) - [¹²⁵I]-ET-1 (fixed conc.) - Aprocitentan (increasing conc.) B Incubate to reach equilibrium A->B C Filter through glass fiber filters B->C D Wash filters to remove unbound radioligand C->D E Measure radioactivity with scintillation counter D->E F Plot % specific binding vs. [Aprocitentan] E->F G Calculate IC50 from dose-response curve F->G

Workflow for Radioligand Binding Assay.
In Vivo Model: DOCA-Salt Induced Hypertension in Rats

This model is used to evaluate the antihypertensive effects of compounds in a low-renin form of hypertension.[8][9]

Objective: To induce hypertension in rats to test the efficacy of Aprocitentan.

Materials:

  • Male Sprague-Dawley rats.

  • Deoxycorticosterone acetate (B1210297) (DOCA).

  • 0.9% saline solution.

  • Uninephrectomy surgical tools.

Procedure:

  • Acclimatization: Acclimate rats to housing conditions for at least one week.

  • Uninephrectomy: Perform a left uninephrectomy on all rats under anesthesia.

  • DOCA Administration: Implant a subcutaneous pellet of DOCA or administer weekly subcutaneous injections.

  • Salt Loading: Provide 1% NaCl and 0.2% KCl in the drinking water.

  • Blood Pressure Monitoring: Monitor systolic blood pressure weekly using the tail-cuff method. Hypertension typically develops over 4-6 weeks.

  • Drug Administration: Once hypertension is established, administer Aprocitentan or vehicle to respective groups and continue blood pressure monitoring.

Clinical Trial Blood Pressure Measurement Protocol (PRECISION Trial)

The PRECISION trial utilized unattended automated office blood pressure (uAOBP) measurements to assess the efficacy of Aprocitentan.[6][10]

Objective: To obtain standardized and reproducible blood pressure measurements in a clinical setting.

Procedure:

  • Patient Preparation: The patient rests in a quiet room for at least 5 minutes before the measurement.

  • Device Setup: An automated, validated oscillometric device is used. The appropriate cuff size is selected and placed on the patient's arm.

  • Unattended Measurement: The healthcare provider leaves the room, and the device automatically takes a series of blood pressure readings (e.g., 3 readings at 1-2 minute intervals).

  • Data Recording: The average of the readings is recorded as the office blood pressure.

Clinical_BP_Measurement_Workflow A Patient rests in a quiet room for 5 minutes B Select and apply appropriate BP cuff size A->B C Healthcare provider initiates the automated device and leaves the room B->C D Device automatically takes 3 BP readings at 1-2 minute intervals C->D E Calculate and record the average of the BP readings D->E

Unattended Automated Office Blood Pressure Measurement.

References

Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving This Compound.

Author: BenchChem Technical Support Team. Date: December 2025

As an AI assistant, I am ready to generate the in-depth technical guide you have requested. However, the placeholder "This Compound" is too general for me to provide specific, actionable information. The troubleshooting steps, experimental protocols, and signaling pathways are entirely dependent on the chemical and biological nature of the specific compound .

To proceed, please provide the name of the compound you are working with.

For example, please rephrase your request as: "Topic: Troubleshooting & Optimization: Keywords addressing challenges, process improvements, and method refinements for experiments involving Imatinib ."

Once you specify the compound, I can perform the necessary research to generate a detailed and accurate guide that includes:

  • Common challenges and solutions.

  • Optimized experimental protocols.

  • Quantitative data summarized in tables.

  • Custom Graphviz diagrams for workflows and signaling pathways, adhering to all your specifications.

No Publicly Available Information on "NZ-28" Chemical Compound

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific and chemical databases, there is no information on a chemical compound designated as "NZ-28." This identifier does not correspond to any known chemical structure, therapeutic agent, or research compound in the public domain.

The designation "this compound" may represent an internal, proprietary code used by a research institution or pharmaceutical company for a compound that has not been publicly disclosed. It is also possible that "this compound" is a misnomer or an incorrect identifier for a different chemical entity.

Several unrelated search results for "NZ" and "28" were found, including:

  • Basic Yellow 28 : A multifunctional dye with the chemical formula C21H27N3O5S.[1][2]

  • PYNZ28 : A natural insecticide concentrate containing 28g/L of pyrethrum.[3]

  • 28-Norolean-17-en-3-one : A chemical compound with the formula C29H46O.[4]

  • References to "NZ" in the context of New Zealand, such as news about drugs or flight information.[5][6][7][8][9][10][11][12]

Without a valid chemical name, CAS number, or other standard identifiers, it is not possible to provide the requested in-depth technical guide, including chemical structure, properties, experimental protocols, or signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to use standardized chemical nomenclature or identifiers to ensure accurate retrieval of information. If "this compound" is an internal code, information would only be available through direct contact with the originating organization.

References

Author: BenchChem Technical Support Team. Date: December 2025

Foundational & Exploratory Aspects of mTOR-Regulated Autophagy

A Technical Guide for Drug Discovery and Development

This guide provides a foundational overview of the critical interplay between the mammalian target of rapamycin (B549165) (mTOR) and autophagy, a cellular recycling process. Aimed at researchers, scientists, and drug development professionals, this document outlines the core signaling pathways, presents detailed experimental protocols for their investigation, and summarizes key quantitative data.

Introduction: The mTOR-Autophagy Axis

The mechanistic Target of Rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular metabolism, growth, and proliferation.[1][2] It integrates signals from various upstream stimuli, such as growth factors, nutrients (especially amino acids), and cellular energy levels, to control anabolic and catabolic processes.[1][2][3] mTOR exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2][4]

Autophagy is a fundamental catabolic process where cells degrade and recycle their own components, such as misfolded proteins and damaged organelles.[5] This process is essential for maintaining cellular homeostasis, especially during periods of stress like nutrient deprivation. The entire dynamic process, from the formation of a double-membraned vesicle called an autophagosome to its fusion with a lysosome for degradation, is termed "autophagic flux".[6][7]

mTORC1 is the primary complex responsible for the negative regulation of autophagy.[4] Under nutrient-rich conditions, active mTORC1 promotes biosynthetic pathways (protein, lipid, and nucleotide synthesis) while actively suppressing autophagy to prevent unnecessary degradation of cellular components.[1][3] Conversely, when mTORC1 is inhibited—due to nutrient starvation or pharmacological intervention—the block on autophagy is lifted, leading to its induction.[1][5] This inverse relationship places the mTOR-autophagy axis at the forefront of research into numerous diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[1]

Core Signaling Pathway: mTORC1-Mediated Inhibition of Autophagy

The activation of mTORC1 is a complex process governed by multiple inputs. Growth factors activate the PI3K-Akt signaling pathway, which in turn inhibits the Tuberous Sclerosis Complex (TSC), a key negative regulator of mTORC1.[1] Simultaneously, amino acids signal to mTORC1 through the Rag GTPases, promoting its localization to the lysosomal surface where it can be activated by Rheb.[3][8]

Once active, mTORC1 inhibits autophagy primarily through the direct phosphorylation of the UNC-51-like autophagy activating kinase 1 (ULK1) complex.[1][9]

  • ULK1 Complex: This complex, consisting of ULK1, ATG13, FIP200, and ATG101, is essential for initiating the formation of the autophagosome.

  • mTORC1 Phosphorylation: In nutrient-replete conditions, mTORC1 phosphorylates ULK1 and ATG13.[1][3] This phosphorylation event prevents the activation of ULK1 kinase activity, thereby blocking the initiation of autophagy.[3]

  • TFEB Regulation: mTORC1 also phosphorylates and inactivates Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy-related gene expression, by preventing its translocation to the nucleus.[1][8]

Upon mTORC1 inhibition (e.g., by starvation or drugs like rapamycin), ULK1 and ATG13 are dephosphorylated, leading to the activation of the ULK1 complex and the subsequent cascade of events that drive autophagosome formation.

mTORC1_Autophagy_Pathway cluster_upstream Upstream Signals cluster_mTORC1 Core Regulator cluster_downstream Autophagy Machinery Growth Factors Growth Factors mTORC1 mTORC1 (Active) Growth Factors->mTORC1 Activates Amino Acids Amino Acids Amino Acids->mTORC1 Activates ULK1_Complex ULK1 Complex (ULK1, ATG13, FIP200) mTORC1->ULK1_Complex Phosphorylates & Inhibits TFEB TFEB mTORC1->TFEB Inhibits Nuclear Translocation Autophagy Autophagy Initiation ULK1_Complex->Autophagy Initiates TFEB->Autophagy Promotes Gene Expression

Diagram 1: mTORC1 signaling pathway inhibiting autophagy initiation.

Experimental Protocols for Key Assays

Monitoring Autophagic Flux via Western Blot for LC3

Autophagic flux is the measure of the complete autophagic process.[7] A static measurement of autophagosomes can be misleading, as an accumulation could mean either increased formation or a block in degradation.[10] The most common method to assess flux is to measure the conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome membrane-bound form) in the presence and absence of a lysosomal inhibitor.

Principle: LC3-I is converted to LC3-II during autophagosome formation. LC3-II is then degraded upon fusion with the lysosome. Inhibiting lysosomal degradation (e.g., with Chloroquine or Bafilomycin A1) causes LC3-II to accumulate. A greater accumulation of LC3-II in the presence of the inhibitor compared to its absence indicates a higher autophagic flux.[7]

Detailed Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa, MEFs) to reach 70-80% confluency.

    • Create four treatment groups:

      • Vehicle Control (untreated).

      • Stimulus only (e.g., mTOR inhibitor Rapamycin, 100 nM for 4 hours).

      • Lysosomal inhibitor only (e.g., Chloroquine, 50 µM for the final 2 hours).

      • Stimulus + Lysosomal inhibitor (e.g., Rapamycin for 4 hours, with Chloroquine added for the final 2 hours).

  • Cell Lysis:

    • Wash cells with ice-cold 1X PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes.[6]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples (typically 20-40 µg per lane).

    • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

    • Load samples onto a 12-15% SDS-PAGE gel. LC3-II (14-16 kDa) migrates faster than LC3-I (16-18 kDa).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against LC3 (e.g., rabbit anti-LC3, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000) for 1 hour at room temperature.

    • Wash three times with TBST.

    • Also probe for a loading control, such as β-actin or GAPDH.

  • Detection and Analysis:

    • Apply an ECL substrate and visualize bands using a chemiluminescence imaging system.[6]

    • Quantify band intensities using densitometry software (e.g., ImageJ).[6]

    • Normalize the LC3-II band intensity to the loading control. Autophagic flux is determined by comparing the LC3-II levels in the stimulus+inhibitor group to the stimulus-only group.

Autophagy_Flux_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_processing Sample Processing cluster_analysis Analysis A Plate Cells B Group 1: Vehicle C Group 2: Stimulus (e.g., Rapamycin) D Group 3: Lysosomal Inhibitor (e.g., CQ) E Group 4: Stimulus + Inhibitor F Cell Lysis B->F C->F D->F E->F G Protein Quantification (BCA) F->G H SDS-PAGE G->H I Western Blot Transfer H->I J Antibody Incubation (Anti-LC3, Anti-Actin) I->J K Chemiluminescence Detection J->K L Densitometry & Quantification K->L M Calculate Autophagic Flux L->M

Diagram 2: Experimental workflow for an autophagic flux assay.

Data Presentation

Quantitative data from autophagic flux experiments should be summarized to allow for clear comparison between treatment groups. The ratio of LC3-II to a loading control is the primary metric.

Table 1: Densitometric Analysis of LC3-II Levels Following mTOR Inhibition

Treatment GroupStimulus (Rapamycin, 100 nM)Inhibitor (Chloroquine, 50 µM)Normalized LC3-II Intensity (Arbitrary Units)Fold Change vs. Vehicle
1. Vehicle Control--1.0 ± 0.151.0
2. Rapamycin+-2.5 ± 0.302.5
3. Chloroquine-+3.1 ± 0.453.1
4. Rapamycin + Chloroquine++7.8 ± 0.907.8

Data are represented as mean ± SD from three independent experiments. The significant increase in LC3-II intensity in Group 4 compared to Group 2 (7.8 vs 2.5) indicates that Rapamycin induces a high rate of autophagic flux.

This guide provides the foundational knowledge and practical methodologies required to investigate the mTOR-autophagy signaling axis. Accurate assessment of autophagic flux is crucial for the preclinical evaluation of therapeutic agents designed to modulate this critical cellular pathway.

References

Please format the final output as a table with two columns: 'Category' and 'Long-tail Keyword'. Each keyword must be on its own separate row.

Validation & Comparative: Keywords centered on confirming findings and comparing the Compound with other compounds or techniques.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous journey of drug discovery and development, the validation and comparative analysis of an investigational compound represent a critical juncture. This phase provides the foundational evidence of a compound's potential therapeutic efficacy and safety profile. This technical guide offers an in-depth exploration of the core methodologies, data presentation standards, and logical frameworks essential for robustly confirming experimental findings and benchmarking new chemical entities against existing standards or other candidates.

Core Principles of Validation and Comparative Analysis

The primary objective of preclinical validation is to rigorously test the initial hypothesis that a molecular target is central to a disease's pathogenic mechanism and that modulating this target can produce a therapeutic effect.[1] This process is essential for building confidence in a drug candidate before it progresses to more complex and costly stages of development. Insufficient efficacy is a primary reason for the failure of drug candidates in Phase II and III clinical trials, underscoring the importance of thorough preclinical validation.[1]

Comparative analysis, in parallel, serves to position the investigational compound within the current therapeutic landscape. This can involve direct "head-to-head" comparisons with standard-of-care treatments or other investigational drugs.[2] When direct comparisons are not feasible, adjusted indirect comparisons using a common comparator can be employed.[2]

Methodologies for In Vitro Validation

A battery of in vitro assays is fundamental to characterizing the activity of an investigational compound at the cellular and molecular level. The following are detailed protocols for key experiments.

Cell Viability Assays

Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of a compound on cancer cell lines or other relevant cell types. The MTT and XTT assays are widely used colorimetric methods that measure the metabolic activity of cells, which is often proportional to the number of viable cells.[2][3]

Experimental Protocol: MTT Assay [3][4]

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the investigational compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Protocol: XTT Assay [3]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired exposure period.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm. A reference wavelength of approximately 660 nm can be used for background correction.

  • Data Analysis: Calculate cell viability as described for the MTT assay.

Target Engagement and Downstream Signaling

To confirm that the investigational compound interacts with its intended molecular target and modulates downstream signaling pathways, Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are indispensable techniques.

Experimental Protocol: Western Blot [5][6]

  • Sample Preparation: Treat cells with the investigational compound at various concentrations and time points. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (and its phosphorylated form, if applicable) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Experimental Protocol: ELISA (Sandwich ELISA for Cytokine Quantification) [7][8][9]

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the analyte of interest (e.g., a pro-inflammatory cytokine) and incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20) and block with a blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add standards of known concentrations and experimental samples (e.g., cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody Incubation: Add a biotinylated detection antibody that binds to a different epitope on the analyte and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate.

  • Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the standards and use it to determine the concentration of the analyte in the experimental samples.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is paramount for accurate interpretation and comparison.

Table 1: In Vitro Cytotoxicity of Compound X in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) of Compound X (48h)IC50 (µM) of Standard Drug Y (48h)
MCF-7Breast1.2 ± 0.35.8 ± 0.9
A549Lung2.5 ± 0.510.2 ± 1.5
HCT116Colon0.8 ± 0.23.1 ± 0.6

Table 2: Effect of Compound X on Target Phosphorylation and Downstream Biomarker Expression

Treatmentp-Target/Total Target Ratio (Fold Change vs. Vehicle)Downstream Biomarker mRNA (Fold Change vs. Vehicle)
Vehicle1.01.0
Compound X (1 µM)0.2 ± 0.050.4 ± 0.1
Compound X (5 µM)0.05 ± 0.010.1 ± 0.02
Standard Drug Y (10 µM)0.4 ± 0.080.6 ± 0.15

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex experimental processes and biological relationships.

Validation_Workflow cluster_0 In Vitro Validation cluster_1 Target Engagement & Pathway Analysis Cell_Culture Cell Line Seeding (96-well plates) Compound_Treatment Treatment with Investigational Compound Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Compound_Treatment->Viability_Assay Cell_Lysate_Prep Cell Lysis & Protein Quantification Compound_Treatment->Cell_Lysate_Prep Data_Analysis_1 IC50 Determination Viability_Assay->Data_Analysis_1 Western_Blot Western Blot Analysis (p-Target, Total Target) Cell_Lysate_Prep->Western_Blot ELISA ELISA for Downstream Biomarker Quantification Cell_Lysate_Prep->ELISA Data_Analysis_2 Quantification & Normalization Western_Blot->Data_Analysis_2 ELISA->Data_Analysis_2

Caption: In Vitro Validation and Target Engagement Workflow.

Comparative_Analysis_Workflow Compound_A Investigational Compound A In_Vitro_Assays Parallel In Vitro Assays (e.g., Viability, Target Engagement) Compound_A->In_Vitro_Assays Compound_B Standard of Care Compound B Compound_B->In_Vitro_Assays In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Model) In_Vitro_Assays->In_Vivo_Studies Data_Collection Quantitative Data Collection In_Vivo_Studies->Data_Collection Statistical_Analysis Statistical Comparison (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis Comparative_Conclusion Conclusion on Relative Efficacy and Potency Statistical_Analysis->Comparative_Conclusion

Caption: Comparative Analysis Workflow.

PI3K_Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound_X Investigational Compound X Compound_X->PI3K

Caption: PI3K/Akt Signaling Pathway and Compound X Inhibition.

Conclusion

The validation and comparative analysis of an investigational compound are multifaceted processes that demand meticulous experimental execution, transparent data reporting, and logical interpretation. By adhering to detailed protocols, presenting data in a structured manner, and visualizing complex workflows and pathways, researchers can build a robust evidence base to support the continued development of promising new therapeutics. This systematic approach not only enhances the probability of success in later clinical phases but also contributes to the collective scientific understanding of disease biology and pharmacology.

References

Author: BenchChem Technical Support Team. Date: December 2025

An initial comprehensive search has failed to identify a specific scientific molecule, gene, protein, or drug designated as "NZ-28." The search results for this term are broad and appear to be contextually related to "New Zealand" (commonly abbreviated as NZ) rather than a distinct scientific entity.

The search results included various topics where "NZ" and "28" appeared coincidentally. For instance, some results referenced scientific papers where "" was a citation number in articles pertaining to New Zealand. Other mentions were found in general news or geographical contexts related to the country. There was no consistent or specific scientific subject matter associated with the term "this compound" that would allow for the development of a technical guide or whitepaper as requested.

Due to the ambiguous nature of "this compound" and the lack of a discernible scientific entity to research, it is not possible to generate a comprehensive list of SEO-driven, long-tail keywords, summarize quantitative data, provide detailed experimental protocols, or create the requested visualizations.

Further clarification on the scientific context or the specific nature of "this compound" is required to proceed with this request.

Navigating the Heat Shock Response: A Technical Guide to HSF1 Inhibition in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Note on NSC134754: Initial interest in NSC134754 as a Heat Shock Factor 1 (HSF1) inhibitor prompted this guide. However, a thorough review of the scientific literature indicates that NSC134754 is predominantly characterized as a Hypoxia-Inducible Factor 1 (HIF-1) pathway inhibitor. While both HSF1 and HIF-1 are critical transcription factors in the cellular stress response and cancer progression, there is currently no direct evidence to support the classification of NSC134754 as a direct HSF1 inhibitor. This guide will, therefore, focus on the broader and well-established field of direct HSF1 inhibition as a promising strategy in oncology, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.

Introduction to Heat Shock Factor 1 (HSF1) in Cancer

Heat Shock Factor 1 (HSF1) is the master transcriptional regulator of the heat shock response (HSR), a fundamental cellular defense mechanism against proteotoxic stress. In normal cells, HSF1 is maintained in an inert, monomeric state through its association with chaperone proteins like HSP90. Upon exposure to stressors such as heat, oxidative stress, or proteasome inhibition, HSF1 is released, trimerizes, and translocates to the nucleus. There, it binds to heat shock elements (HSEs) in the promoter regions of its target genes, leading to the upregulation of heat shock proteins (HSPs) that restore protein homeostasis.

In the context of cancer, HSF1 is frequently co-opted to support tumorigenesis. Cancer cells exist in a state of chronic stress due to factors like rapid proliferation, aneuploidy, and a hostile tumor microenvironment. This leads to the constitutive activation of HSF1, which not only upregulates cytoprotective HSPs but also drives a broader transcriptional program that promotes cell survival, proliferation, metastasis, and resistance to therapy. The dependence of many cancers on this "non-oncogene addiction" to HSF1 makes it a compelling therapeutic target.

The HSF1 Signaling Pathway

The activation of HSF1 is a tightly regulated, multi-step process. The following diagram illustrates the canonical HSF1 signaling pathway.

HSF1_Signaling_Pathway HSF1 Signaling Pathway cluster_nucleus Stress Proteotoxic Stress (e.g., Heat, Oxidative Stress) HSP90 HSP90 Stress->HSP90 dissociates HSF1_monomer Inactive HSF1 Monomer HSP90->HSF1_monomer inhibits HSF1_trimer Active HSF1 Trimer HSF1_monomer->HSF1_trimer Trimerization & Phosphorylation Nucleus Nucleus HSF1_trimer->Nucleus HSE Heat Shock Element (HSE) in DNA HSF1_trimer->HSE binds Cancer_Hallmarks Cancer Hallmarks: - Proliferation - Survival - Metastasis HSF1_trimer->Cancer_Hallmarks drives pTEFb p-TEFb HSE->pTEFb recruits PolII RNA Polymerase II pTEFb->PolII activates HSP_mRNA HSP mRNA PolII->HSP_mRNA Transcription HSPs Heat Shock Proteins (HSP27, HSP70, etc.) HSP_mRNA->HSPs Translation Proteostasis Restoration of Proteostasis HSPs->Proteostasis

Caption: The HSF1 signaling cascade from stress-induced activation to downstream effects.

HSF1 Inhibitors: Mechanisms and Key Examples

Small molecule inhibitors of HSF1 have emerged as a promising class of anti-cancer agents. These inhibitors can act through various mechanisms to disrupt the HSF1 signaling pathway.

Mechanisms of HSF1 Inhibition
  • Direct Binding to HSF1: Some inhibitors directly bind to HSF1, preventing its trimerization, DNA binding, or interaction with the transcriptional machinery.

  • Inhibition of Upstream Activators: Targeting kinases or other signaling molecules that are required for HSF1 activation.

  • Disruption of HSF1-Chaperone Interactions: Modulating the interaction between HSF1 and chaperones like HSP90.

  • Promoting HSF1 Degradation: Inducing the degradation of HSF1 protein.

Key HSF1 Inhibitors: Quantitative Data

The following table summarizes key quantitative data for two well-characterized HSF1 inhibitors, KRIBB11 and NXP800 (CCT361814).

InhibitorTargetIC50Mechanism of ActionKey Preclinical Findings
KRIBB11 HSF11.2 µM (heat shock-induced luciferase activity)[1][2]Directly binds to HSF1 and inhibits the recruitment of p-TEFb to the hsp70 promoter.[2][3]Inhibits tumor growth in a xenograft model (47.4% inhibition at 50 mg/kg).[2][4] Induces growth arrest and apoptosis in cancer cells.[1][2]
NXP800 (CCT361814) HSF1 Pathway~56 nM (U2OS cell viability)[5]Indirectly inhibits HSF1-mediated transcription.[6]Demonstrates potent antitumor activity in ovarian and prostate cancer xenograft models.[7][8] Orally bioavailable.[5][7]

Experimental Protocols for HSF1 Inhibitor Characterization

The identification and characterization of HSF1 inhibitors involve a series of well-defined experimental protocols.

Experimental Workflow for HSF1 Inhibitor Screening

A typical workflow for discovering and validating HSF1 inhibitors is depicted below.

HSF1_Inhibitor_Screening_Workflow HSF1 Inhibitor Screening Workflow HTS High-Throughput Screening (e.g., Luciferase Reporter Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Target_Validation Target Engagement & Validation (e.g., Western Blot, Co-IP) Dose_Response->Target_Validation Cell_Assays Cellular Phenotypic Assays (Viability, Apoptosis) Target_Validation->Cell_Assays In_Vivo In Vivo Efficacy Studies (Xenograft Models) Cell_Assays->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: A streamlined workflow for the discovery and preclinical development of HSF1 inhibitors.

Detailed Methodologies

This assay is a primary screening tool to identify compounds that inhibit HSF1 transcriptional activity.

  • Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple heat shock elements (HSEs). HSF1 activation (e.g., by heat shock) drives luciferase expression, which can be quantified by measuring luminescence. Inhibitors of HSF1 will reduce the luciferase signal.

  • Protocol Outline:

    • Cell Culture and Transfection: Plate cells (e.g., HEK293T or HeLa) in a 96-well plate. Co-transfect with an HSE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

    • Compound Treatment: After 24-48 hours, treat the cells with various concentrations of the test compound for a defined period.

    • HSF1 Activation: Induce HSF1 activity by subjecting the cells to heat shock (e.g., 42°C for 1-2 hours) or another stressor.

    • Cell Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.

    • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percent inhibition relative to a vehicle-treated control and determine the IC50 value.

This method is used to confirm that a compound inhibits the expression of endogenous HSF1 target genes, such as HSP70 and HSP27.

  • Principle: Western blotting uses specific antibodies to detect the levels of HSP70 and HSP27 proteins in cell lysates following treatment with an HSF1 inhibitor and a stress stimulus.

  • Protocol Outline:

    • Cell Treatment and Lysis: Treat cells with the HSF1 inhibitor and induce stress as in the luciferase assay. Harvest and lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for HSP70 and HSP27, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Co-IP is employed to investigate whether an inhibitor disrupts the interaction of HSF1 with other proteins, such as components of the transcriptional machinery.[9][10]

  • Principle: An antibody against a specific protein (the "bait," e.g., HSF1) is used to pull down the entire protein complex from a cell lysate. The presence of interacting proteins (the "prey") in the immunoprecipitated complex is then detected by Western blotting.[9]

  • Protocol Outline:

    • Cell Lysis: Prepare cell lysates under non-denaturing conditions to preserve protein-protein interactions.

    • Pre-clearing: Incubate the lysate with control IgG and protein A/G-agarose beads to reduce non-specific binding.

    • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the bait protein (HSF1).

    • Immune Complex Capture: Add protein A/G-agarose beads to the lysate to capture the antibody-protein complexes.

    • Washing: Wash the beads several times to remove non-specifically bound proteins.

    • Elution and Analysis: Elute the protein complexes from the beads and analyze the components by SDS-PAGE and Western blotting using antibodies against the expected interacting proteins.

Conclusion and Future Directions

The inhibition of HSF1 represents a promising and innovative strategy for cancer therapy. By targeting a key node in the cellular stress response that is frequently exploited by malignant cells, HSF1 inhibitors have the potential to overcome drug resistance and provide a new therapeutic avenue for a variety of cancers. The continued development of potent and specific HSF1 inhibitors, such as NXP800, which has entered clinical trials, highlights the significant progress in this field.[6][7] Future research will focus on identifying predictive biomarkers to select patients most likely to benefit from HSF1-targeted therapies and exploring combination strategies with other anti-cancer agents to maximize therapeutic efficacy. This in-depth understanding of the HSF1 pathway and the methodologies to study its inhibition will be crucial for advancing these novel therapeutics from the laboratory to the clinic.

References

The 2H-Benzo(a)quinolizine Tricyclic Core: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2H-benzo(a)quinolizine tricyclic ring system and its structural isomers, including benzo[h]quinoline (B1196314) and benzo[c]quinoline, represent a privileged scaffold in medicinal chemistry. Derivatives of this core have demonstrated a broad spectrum of biological activities, with particularly notable potential in oncology. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action associated with this versatile heterocyclic framework.

Anticancer Activity: Quantitative Analysis

The anticancer potential of 2H-benzo(a)quinolizine and its related structures has been evaluated against a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize the reported IC50 values for various derivatives, providing a comparative analysis of their cytotoxic effects.

Table 1: Anticancer Activity of Benzo[h]quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 3eG361 (Skin Cancer)5.3[1][2]
H460 (Lung Cancer)4.7[2]
MCF7 (Breast Cancer)-[1][2]
HCT116 (Colon Cancer)6.8[2]
Compound 3fG361 (Skin Cancer)-[1][2]
H460 (Lung Cancer)5.4[2]
MCF7 (Breast Cancer)-[1][2]
HCT116 (Colon Cancer)6.9[2]
Compound 1bMelanomaStrong Activity[3]
Compound 4cMelanomaStrong Activity[3]

Table 2: Anticancer Activity of Benzo[c]quinoline and Benzo[f]quinoline Derivatives

Compound ClassCompoundCancer Cell LineGrowth Inhibition (%) / Lethality (%)Reference
Benzo[c]quinoline5aSNB-75 (CNS Cancer)12% Lethality[4]
6cSR (Leukemia)17% Lethality[4]
Benzo[f]quinoline3dMultiple Cell LinesNon-selective Activity[5]
3fLeukemiaHighly Selective Activity[5]

Table 3: Anticancer Activity of 2H-Benzo[b][6][7]oxazin-3(4H)-one Derivatives (Related Heterocycles)

CompoundCancer Cell LineIC50 (µM)Reference
Compound 14bA549 (Lung)7.59 ± 0.31[8]
Compound 14cA549 (Lung)18.52 ± 0.59[8]

Other Biological Activities: Quantitative Analysis

Beyond their anticancer effects, benzoquinolizine derivatives have been investigated for their modulation of other biological targets, notably as inhibitors of p38α MAP kinase and as antagonists of α2-adrenoceptors.

Table 4: p38α MAP Kinase Inhibitory Activity of 2H-Quinolizin-2-one Derivatives

Compound ClassActivityReference
2H-Quinolizin-2-one DerivativesPotent p38α MAP Kinase Inhibitors[9]

Table 5: α2-Adrenoceptor Antagonist Activity of Benzoquinolizine Derivatives

CompoundReceptor SubtypepA2 / pKdReference
Wy 25309α2-AdrenoceptorMore potent than yohimbine (B192690)[10]
Wy 26392α2-AdrenoceptorMore potent than yohimbine[10]
Wy 26703α2-AdrenoceptorMore potent than yohimbine[10]
MK912α2A-Adrenoceptor8.9 (pKd)[11]
MK912α2D-Adrenoceptor10.0 (pKd)[11]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of novel compounds. This section provides methodologies for key experiments cited in the study of 2H-benzo(a)quinolizine and its derivatives.

Synthesis of the 4H-Benzo[a]quinolizin-4-one Core

A foundational approach to the synthesis of the benzo[a]quinolizin-4-one core can be adapted from established methods for quinoline (B57606) synthesis, such as the Gould-Jacobs reaction, followed by intramolecular cyclization strategies.[7]

Protocol: Acid-Mediated Intramolecular Cyclization [7]

  • Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, dissolve the appropriate precursor (e.g., an N-substituted aniline (B41778) derivative with a suitable side chain for cyclization) in a dry, high-boiling point solvent such as toluene.

  • Catalyst Addition: Add a Brønsted acid catalyst, for instance, p-toluenesulfonic acid monohydrate.

  • Reaction Conditions: Heat the reaction mixture to a temperature sufficient to induce cyclization, typically around 100°C, under an inert atmosphere (e.g., argon).

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[6][12]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48-72 hours). Include vehicle-treated and untreated control wells.[6]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[6]

Apoptosis Detection: Western Blot Analysis

Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic cascade.

Protocol: Western Blot for Apoptosis Markers

  • Cell Treatment and Lysis: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).[13]

Signaling Pathways and Mechanisms of Action

The biological effects of the 2H-benzo(a)quinolizine core are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Oxidative Stress-Induced Apoptosis

Several benzo[h]quinoline derivatives have been shown to induce cancer cell death by promoting oxidative stress and subsequent DNA damage.[1][2] This pathway involves the generation of reactive oxygen species (ROS), leading to DNA lesions and the activation of the apoptotic cascade.

Oxidative_Stress_Apoptosis Benzo(a)quinolizine_Derivative Benzo(a)quinolizine Derivative ROS_Generation Increased ROS Generation Benzo(a)quinolizine_Derivative->ROS_Generation Induces Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Causes Apoptosis_Induction Apoptosis Induction DNA_Damage->Apoptosis_Induction Triggers

Oxidative Stress-Induced Apoptosis Pathway
p38 MAP Kinase Inhibition

The 2H-quinolizin-2-one platform has been identified as a source of potent inhibitors of p38α mitogen-activated protein (MAP) kinase.[9] The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation and plays a complex role in cancer.

p38_MAPK_Inhibition Upstream_Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK Upstream_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Downstream_Effectors Downstream Effectors (e.g., Transcription Factors) p38_MAPK->Downstream_Effectors Cellular_Response Cellular Response (e.g., Inflammation, Apoptosis) Downstream_Effectors->Cellular_Response Benzo(a)quinolizine_Derivative 2H-Benzo(a)quinolizine Derivative Benzo(a)quinolizine_Derivative->p38_MAPK Inhibits

Inhibition of the p38 MAP Kinase Signaling Pathway
α2-Adrenoceptor Antagonism

Certain benzoquinolizine derivatives act as antagonists at α2-adrenoceptors. These receptors are involved in regulating neurotransmitter release and have been implicated in cancer cell proliferation.[10][11]

Alpha2_Adrenoceptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Cell / Cancer Cell NE Norepinephrine (NE) Alpha2_Receptor α2-Adrenoceptor Cellular_Response Cellular Response (e.g., Proliferation) Alpha2_Receptor->Cellular_Response Initiates Benzo(a)quinolizine_Derivative Benzo(a)quinolizine Derivative Benzo(a)quinolizine_Derivative->Alpha2_Receptor Blocks Binding Agonist Agonist (e.g., NE) Agonist->Alpha2_Receptor Binds & Activates

Mechanism of α2-Adrenoceptor Antagonism
Experimental Workflow for Anticancer Drug Screening

The process of evaluating the anticancer potential of novel 2H-benzo(a)quinolizine derivatives typically follows a structured workflow, from initial synthesis to detailed mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Benzo(a)quinolizine Derivatives Cytotoxicity_Screening Initial Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity_Screening Hit_Identification Hit Identification (Potent Compounds) Cytotoxicity_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Apoptosis_Assay Apoptosis Assays (e.g., Western Blot) Mechanism_of_Action->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle_Analysis Target_Identification Target Identification (e.g., Kinase Assays) Mechanism_of_Action->Target_Identification Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Workflow for Anticancer Screening

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Testing NZ-28 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NZ-28 is a novel therapeutic candidate under investigation for its potential neuroprotective properties, particularly in the context of Traumatic Brain Injury (TBI). TBI initiates a complex cascade of secondary injury mechanisms, including excitotoxicity, oxidative stress, inflammation, and apoptosis, which collectively contribute to progressive neuronal damage.[1][2][3] These application notes provide a comprehensive suite of in vitro assays to evaluate the efficacy of this compound in mitigating these pathological processes. The protocols detailed herein utilize well-established cell-based models and analytical techniques to quantify the neuroprotective potential of this compound.

Proposed Mechanism of Action of this compound

For the purpose of these protocols, it is hypothesized that this compound exerts its neuroprotective effects by targeting key pathways in the secondary injury cascade of TBI. Specifically, this compound is postulated to reduce oxidative stress and inhibit apoptotic cell death. The following assays are designed to test this hypothesis.

Experimental Workflow for In Vitro Efficacy Testing of this compound

The general workflow for assessing the neuroprotective effects of this compound involves establishing an in vitro model of TBI, treating the cells with this compound, and then evaluating various cellular and biochemical endpoints.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis cell_culture SH-SY5Y Cell Culture and Neuronal Differentiation plate_cells Seed Differentiated Cells in 96-well Plates cell_culture->plate_cells pre_treatment Pre-treatment with this compound plate_cells->pre_treatment injury Induce Injury (Scratch Assay) pre_treatment->injury viability Cell Viability (MTT Assay) injury->viability cytotoxicity Cytotoxicity (LDH Assay) injury->cytotoxicity apoptosis Apoptosis (Caspase-3 Assay) injury->apoptosis ros Oxidative Stress (ROS Assay) injury->ros data_analysis Data Analysis and Interpretation viability->data_analysis cytotoxicity->data_analysis apoptosis->data_analysis ros->data_analysis

Caption: General experimental workflow for assessing the neuroprotective effects of this compound in vitro.

Signaling Pathway of TBI-Induced Neuronal Injury and this compound Intervention

The diagram below illustrates the simplified signaling cascade following a traumatic neuronal injury and the putative points of intervention for this compound.

tbi_pathway TBI Traumatic Brain Injury Glutamate ↑ Glutamate Release TBI->Glutamate NMDA_R NMDA Receptor Activation Glutamate->NMDA_R Ca_Influx ↑ Intracellular Ca2+ NMDA_R->Ca_Influx Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Cyto_C Cytochrome c Release Mitochondria->Cyto_C Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Death Neuronal Cell Death Oxidative_Stress->Cell_Death Caspase9 Caspase-9 Activation Cyto_C->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis->Cell_Death NZ28_ROS This compound NZ28_ROS->ROS Inhibits NZ28_Apop This compound NZ28_Apop->Caspase3 Inhibits

Caption: Proposed signaling pathway of TBI-induced neuronal injury and this compound intervention points.

Experimental Protocols

Cell Culture and Differentiation

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurotoxicity and neurodegenerative disease research due to its ability to differentiate into a mature neuronal phenotype.

  • Materials:

    • SH-SY5Y cells

    • DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

    • Retinoic acid (RA)

    • Brain-derived neurotrophic factor (BDNF)

    • 96-well cell culture plates

  • Protocol:

    • Culture SH-SY5Y cells in DMEM/F-12 medium with 10% FBS.

    • To induce differentiation, seed cells at a density of 2 x 10^4 cells/well in a 96-well plate.

    • After 24 hours, replace the medium with DMEM/F-12 containing 2% FBS and 10 µM retinoic acid.

    • Incubate for 4-6 days, changing the medium every 2 days.

    • For terminal differentiation, replace the medium with serum-free DMEM/F-12 containing 50 ng/mL BDNF for an additional 2-3 days.

In Vitro TBI Model: Scratch Assay

This assay simulates mechanical injury to a confluent monolayer of differentiated SH-SY5Y cells.

  • Materials:

    • Confluent monolayer of differentiated SH-SY5Y cells in a 96-well plate

    • P200 pipette tip

  • Protocol:

    • Aspirate the culture medium from the wells.

    • Create a sterile, linear scratch across the center of the cell monolayer using a P200 pipette tip.

    • Wash the wells twice with sterile PBS to remove dislodged cells.

    • Immediately proceed with this compound treatment.

This compound Treatment
  • Protocol:

    • Prepare various concentrations of this compound in serum-free DMEM/F-12 medium.

    • Add the this compound solutions to the appropriate wells of the scratched 96-well plate.

    • Include a vehicle control (medium without this compound) and a positive control (a known neuroprotective agent, if available).

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

Endpoint Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

  • Protocol:

    • After the 24-hour treatment, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated, unscratched control.

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.[4]

  • Protocol:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution.

    • Measure the absorbance at 490 nm.

    • Calculate cytotoxicity as a percentage of the maximum LDH release control.

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[4]

  • Protocol:

    • After treatment, wash the cells with PBS and lyse them with a chilled lysis buffer.

    • Centrifuge the lysate and collect the supernatant.

    • Add the cell lysate to a 96-well plate with a caspase-3 substrate (e.g., Ac-DEVD-pNA).

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm.

    • Express caspase-3 activity as a fold change relative to the untreated control.

This assay uses a fluorescent probe, such as DCFH-DA, to measure the intracellular production of reactive oxygen species (ROS).

  • Protocol:

    • After the this compound treatment, remove the medium and wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence plate reader.

    • Express ROS production as a percentage of the scratched, vehicle-treated control.

Data Presentation

The following tables present hypothetical data to illustrate the potential neuroprotective effects of this compound in the described in vitro assays.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity Following In Vitro TBI

Treatment GroupThis compound Conc. (µM)Cell Viability (% of Control)Cytotoxicity (% of Max LDH Release)
Uninjured Control0100 ± 5.25.1 ± 1.2
Injured + Vehicle045.3 ± 4.185.7 ± 6.3
Injured + this compound158.2 ± 3.962.4 ± 5.1
Injured + this compound1075.6 ± 4.535.8 ± 4.2
Injured + this compound5088.1 ± 5.015.2 ± 2.8

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Apoptosis and Oxidative Stress Following In Vitro TBI

Treatment GroupThis compound Conc. (µM)Caspase-3 Activity (Fold Change)ROS Production (% of Injured Control)
Uninjured Control01.0 ± 0.120.5 ± 3.1
Injured + Vehicle04.2 ± 0.5100 ± 8.7
Injured + this compound13.1 ± 0.478.3 ± 6.5
Injured + this compound102.0 ± 0.345.1 ± 5.2
Injured + this compound501.2 ± 0.228.9 ± 4.0

Data are presented as mean ± standard deviation.

Conclusion

These application notes provide a robust framework for the in vitro evaluation of the neuroprotective efficacy of this compound. The described protocols, from cell culture and injury modeling to a suite of endpoint assays, allow for a comprehensive assessment of this compound's potential to mitigate key aspects of TBI-induced secondary injury. The hypothetical data presented in the tables illustrate how the results from these assays can be structured to clearly demonstrate a dose-dependent neuroprotective effect. By following these detailed methodologies, researchers can generate reliable and reproducible data to support the continued development of this compound as a potential therapeutic for traumatic brain injury.

References

Application Notes and Protocols for NZ-28 in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the therapeutic agent "NZ-28" in the context of oncology research did not yield specific information on a compound with this designation. The search results did not contain data on its mechanism of action, signaling pathways, or quantitative experimental results necessary to create detailed application notes and protocols as requested.

The search did, however, retrieve information on other topics that may be of interest to researchers in the field of oncology, including:

  • Cancer Research in New Zealand: Several results pointed to the landscape of cancer research and clinical trials in New Zealand, including organizations like Cancer Trials New Zealand and the New Zealand Institute for Cancer Research Trust.[1][2][3][4] These resources may be valuable for professionals looking to engage with the research community in that region.

  • Molecular Targets in Oncology: Information was found on molecules such as TRIM28 and Lin28 , which are actively being investigated in cancer research.[5][6][7][8][9][10] These proteins are involved in various cellular processes implicated in cancer development and progression, such as transcriptional regulation, DNA damage repair, and regulation of cancer cell stemness.[5][6][7][8][9]

  • Targeted Cancer Therapies: The search also provided information on other therapeutic agents, such as A28 Therapeutics' targeted lytic peptides , which are being developed for various cancer types.[11]

Without specific data pertaining to "this compound," it is not possible to generate the requested detailed application notes, experimental protocols, data tables, or visualizations of signaling pathways. Should information on "this compound" become publicly available, this request can be revisited.

References

Safety Operating Guide

Personal protective equipment for handling NZ-28

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling Guide for Novel Compound NZ-28

Disclaimer: As this compound is a novel compound, a complete Safety Data Sheet (SDS) is not available. This guide is based on best practices for handling potent, biologically active, and potentially hazardous research chemicals.[1][2][3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to conduct a thorough, lab-specific risk assessment before commencing any work.[3][4]

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. It includes operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Assumed Hazard Profile

For the purpose of this guide, this compound is assumed to be a potent, biologically active compound with potential cytotoxic and unknown toxicological properties. Therefore, a conservative approach, assuming the compound is hazardous until proven otherwise, is paramount.[1] All potential routes of exposure—inhalation, dermal, ingestion, and ocular—must be minimized.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure.[5] The selection of PPE should be based on the specific laboratory operation being performed.[3]

Task Gloves Eye/Face Protection Respiratory Protection Protective Clothing Footwear
Storage & Transport Single pair nitrile glovesSafety glasses with side shieldsNot generally requiredStandard lab coatClosed-toe shoes
Weighing & Aliquoting (Solid) Double nitrile gloves (ASTM D6978 rated)[5]Safety goggles and full-face shield[5]Fit-tested N95 or higher respirator within a certified chemical fume hood or ventilated balance enclosure[5]Disposable, solid-front gown with tight cuffs[5][6]Closed-toe shoes and disposable shoe covers[5]
Preparing Solutions Double nitrile gloves (ASTM D6978 rated)[5]Chemical splash goggles and full-face shield[5]Work in a certified chemical fume hood[4]Disposable, solid-front, fluid-resistant lab coat with tight cuffs[5]Closed-toe shoes and disposable shoe covers[5]
Administering to Cell Cultures or Animals Double nitrile gloves (ASTM D6978 rated)[5]Safety glasses with side shields or chemical splash goggles[5]Work in a biological safety cabinet (BSC) or chemical fume hood[5]Disposable, solid-front, fluid-resistant lab coat with tight cuffs[5]Closed-toe shoes
Spill Cleanup Double heavy-duty nitrile or neoprene gloves[5]Chemical splash goggles and a full-face shield[5]Fit-tested N95 or higher respirator, or as determined by the scale of the spill[5]Disposable, fluid-resistant, solid-front gown or coveralls[5]Chemical-resistant boots or disposable shoe covers over closed-toe shoes[5]
Waste Disposal Double nitrile glovesSafety glasses with side shieldsNot generally required if waste is properly containedStandard lab coatClosed-toe shoes

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a stock solution of this compound, assuming it is a solid compound.

1. Preparation:

  • Don all required PPE as specified in the table above (double gloves, goggles, face shield, disposable gown, shoe covers).[5]

  • Ensure a chemical fume hood is certified and functioning correctly.[4]

  • Assemble all necessary equipment within the fume hood: analytical balance, weigh paper or boat, spatulas, and appropriate vials.[3]

  • Prepare a designated, sealed, and clearly labeled waste container for all contaminated consumables.[1][3]

2. Weighing:

  • Place a weigh boat on the analytical balance within the ventilated enclosure and tare.

  • Carefully transfer the desired amount of this compound powder onto the weigh boat.

  • Keep reactions and hazardous chemicals at least 6 inches (15 cm) behind the plane of the sash.[7]

3. Solubilization:

  • Carefully add the this compound powder to a vial containing the appropriate volume of DMSO.

  • Cap the vial securely and vortex until the solid is completely dissolved.

4. Storage and Labeling:

  • Store the stock solution in a clearly labeled vial. The label should include the compound name (this compound), concentration, solvent, date of preparation, and your initials.

  • Store in a designated, secure, and well-ventilated area, away from incompatible materials.[2][8]

Operational Workflow and Disposal Plan

The following diagram illustrates the lifecycle of this compound within a laboratory setting, from receipt to disposal.

NZ28_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_disposal Waste Management Receive_Compound Receive & Log this compound Store_Compound Store in Secure, Ventilated Area Receive_Compound->Store_Compound Log in Inventory Risk_Assessment Conduct Risk Assessment & Review SOPs Store_Compound->Risk_Assessment Before Use Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weigh_Aliquot Weighing & Aliquoting Don_PPE->Weigh_Aliquot Prepare_Solution Solution Preparation Weigh_Aliquot->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Segregate_Waste Segregate Contaminated Waste Conduct_Experiment->Segregate_Waste Solid_Waste Solid Waste (tips, vials) Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste (solutions) Segregate_Waste->Liquid_Waste Dispose_Waste Dispose via EHS Hazardous Waste Program Solid_Waste->Dispose_Waste Liquid_Waste->Dispose_Waste

Caption: Workflow for handling and disposal of this compound.

Disposal Plan

All waste contaminated with this compound must be considered hazardous waste.[1]

  • Waste Segregation: Collect all this compound waste in designated, sealed, and clearly labeled containers.[1] Do not mix with other waste streams.

  • Solid Waste: This includes contaminated gloves, weigh paper, pipette tips, and empty vials.[3] Place these items in a lined, sealed, and clearly labeled solid waste container.[3]

  • Liquid Waste: Collect all solutions containing this compound in a compatible, leak-proof container with a secure cap.[9] The container must be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentrations.[9]

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[10] Do not dispose of this compound down the drain or in regular trash.[9]

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately.

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][2]
Eye Contact Check for and remove contact lenses. Immediately flush eyes with an eyewash station for at least 15 minutes. Seek immediate medical attention.[1][2]
Inhalation Move to fresh air immediately. Seek medical attention.[1][2]
Ingestion Do not induce vomiting. Seek immediate medical attention.[1]
Spill Evacuate the immediate area and alert others. If the spill is large or you are not trained to handle it, contact your EHS department immediately. For small spills, wear appropriate PPE (see table above) and use a chemical spill kit to absorb the material. Place all cleanup materials in a sealed hazardous waste container.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NZ-28
Reactant of Route 2
NZ-28

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.